Oseltamivir-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

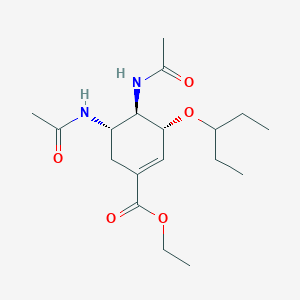

ethyl (3R,4R,5S)-4,5-diacetamido-3-pentan-3-yloxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O5/c1-6-14(7-2)25-16-10-13(18(23)24-8-3)9-15(19-11(4)21)17(16)20-12(5)22/h10,14-17H,6-9H2,1-5H3,(H,19,21)(H,20,22)/t15-,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWASCEKXRLUKKH-GVDBMIGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Oseltamivir-acetate mechanism of action on neuraminidase

An In-depth Technical Guide to the Mechanism of Action of Oseltamivir Acetate on Neuraminidase

Introduction

Influenza viruses remain a significant global health threat, primarily due to their ability to cause seasonal epidemics and occasional pandemics. The viral surface is decorated with two key glycoproteins: hemagglutinin (HA) and neuraminidase (NA). While hemagglutinin facilitates viral entry into host cells, neuraminidase is crucial for the release of newly synthesized virions from infected cells, enabling the spread of infection.[1][2] Specifically, NA cleaves terminal sialic acid residues from glycoconjugates on the surface of both the host cell and the viral envelope.[1][3] This action prevents the aggregation of new virus particles on the cell surface and their attachment to respiratory tract mucus.

Oseltamivir is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[2][4] Marketed as its phosphate salt (Tamiflu®), it is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.[2][4] By blocking the active site of neuraminidase, oseltamivir prevents the release of progeny virions, thereby curtailing the spread of the infection.[1][5] This guide provides a detailed technical overview of oseltamivir's mechanism of action, the molecular basis of its interaction with neuraminidase, quantitative measures of its efficacy, and the experimental protocols used for its characterization.

Core Mechanism of Action

Oseltamivir's therapeutic effect is rooted in its function as a competitive, transition-state analogue inhibitor of the influenza neuraminidase enzyme.

2.1 Bioactivation Oseltamivir is administered as an inactive ethyl ester prodrug, oseltamivir phosphate. Following oral administration, it is readily absorbed from the gastrointestinal tract and converted by hepatic carboxylesterases into its active metabolite, oseltamivir carboxylate.[2][6] This active form is then distributed systemically to the sites of influenza virus replication.[4]

2.2 Competitive Inhibition The active site of the neuraminidase enzyme is highly conserved across influenza A and B strains. It is responsible for binding to the terminal sialic acid (or N-acetylneuraminic acid) on host cell glycoproteins and cleaving it. Oseltamivir carboxylate is designed to mimic the natural substrate, sialic acid, specifically resembling the planar, positively charged sialosyl cation transition state formed during the enzymatic cleavage.

By closely mimicking this transition state, oseltamivir carboxylate binds with high affinity to the neuraminidase active site, effectively competing with the natural substrate. This binding is reversible but potent, preventing the enzyme from performing its function.

2.3 Molecular Interactions The high-affinity binding of oseltamivir carboxylate is achieved through a network of specific interactions with key amino acid residues within the catalytic site of the neuraminidase enzyme. X-ray crystallography and molecular dynamics simulations have elucidated these interactions.[1][7][8]

Key interactions include:

-

Carboxylate Group: Forms strong, bidentate salt bridges with the guanidinium groups of two highly conserved arginine residues, R292 and R371 .[1]

-

Protonated Amino Group: Forms hydrogen bonds with the side chains of acidic residues D151 and E119 .[1]

-

Acetyl Group: Engages in hydrogen bonding with R152 and has hydrophobic interactions with W178 and I222 .[1]

-

Pentyl Group: Occupies a hydrophobic pocket and makes van der Waals contacts with residues such as W178, I222, R224, A246, and E276 .[1]

-

R118 Interaction: Forms a crucial hydrogen bond, which can be direct or water-mediated, with the inhibitor.[1][9]

These combined interactions anchor the inhibitor firmly within the active site, blocking access to the natural substrate and halting enzymatic activity.

Caption: Key molecular interactions between Oseltamivir and NA.

2.4 Inhibition of Viral Release By competitively inhibiting neuraminidase, oseltamivir prevents the cleavage of sialic acid. Consequently, newly formed virions remain tethered to the host cell surface and aggregate with each other, as their hemagglutinin binds to the uncleaved sialic acid residues. This aggregation and inability to detach from the host cell effectively halts the release and spread of the virus, limiting the course of the infection.[4]

Caption: Oseltamivir blocks viral release by inhibiting neuraminidase.

Quantitative Data: Inhibitory Potency

The effectiveness of oseltamivir is quantified by its 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀), which is the concentration of the drug required to inhibit 50% of the neuraminidase activity in vitro. These values vary depending on the influenza virus type, subtype, and the presence of resistance mutations.

Table 1: Oseltamivir IC₅₀/EC₅₀ Values for Susceptible Influenza Strains

| Virus Strain/Subtype | Assay Type | IC₅₀/EC₅₀ (nM) | Reference |

|---|---|---|---|

| Influenza A/NWS/33 (H1N1) | Chemiluminescent | 0.51 | [10] |

| Influenza A/Victoria/3/75 (H3N2) | Chemiluminescent | 0.19 | [10] |

| Influenza A/Duck/MN/1525/81 (H5N1) | Chemiluminescent | 0.70 | [10] |

| Influenza A(H1N1)pdm09 (Wild-Type) | Bioluminescent | 0.21 (mean) |[11] |

Table 2: Impact of Resistance Mutations on Oseltamivir IC₅₀

| Virus Strain | Neuraminidase Mutation | Fold Increase in IC₅₀ | Reference |

|---|---|---|---|

| A(H1N1)pdm09 | H275Y | >52-fold | [11] |

| A(H5N1) | H274Y | 900- to 2,500-fold | [12] |

| A(H5N1) | H274Y + I222M | ~8,000-fold | [12] |

| A(H1N1)pdm09 | H275Y + I223V | ~1,733-fold | [13] |

| A(H1N1)pdm09 | H275Y + S247N | ~7,000-fold | [13] |

| A/Victoria/3/75 (H3N2) | I222T | 16-fold |[14] |

Note: H274Y and H275Y refer to the same amino acid position in N1 and N1-like neuraminidases; numbering may differ based on the reference strain. The H275Y mutation is a common cause of resistance, altering the pocket where oseltamivir's pentyl group binds.[13]

Experimental Protocols

The characterization of oseltamivir's mechanism of action relies on several key experimental methodologies.

4.1 Neuraminidase Inhibition (NI) Assay This is the primary method for determining the IC₅₀ of neuraminidase inhibitors. Several formats exist, but they share a common principle.

-

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of neuraminidase by 50%.

-

General Protocol:

-

Virus Preparation: A standardized amount of influenza virus or purified recombinant neuraminidase is prepared.

-

Inhibitor Dilution: The inhibitor (e.g., oseltamivir carboxylate) is serially diluted across a 96-well plate.

-

Incubation: The virus/enzyme is added to the wells containing the inhibitor and incubated for a specific period (e.g., 20-30 minutes at 37°C) to allow for binding.[10]

-

Substrate Addition: A substrate that produces a detectable signal upon cleavage by neuraminidase is added to all wells.

-

Signal Detection: After a second incubation period, the signal is measured using a plate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10][15]

-

-

Assay Variants:

-

Fluorescence-based (e.g., NA-Fluor): Uses a fluorogenic substrate like 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage releases the fluorescent 4-methylumbelliferone.[15][16]

-

Chemiluminescence-based (e.g., NA-Star, NA-XTD): Employs a 1,2-dioxetane derivative of sialic acid as a substrate. Enzymatic cleavage leads to the emission of light, which is quantified with a luminometer.[10][15]

-

Bioluminescence-based (e.g., QFlu): A newer method designed for rapid detection, including directly from clinical specimens.[11][17]

-

Caption: Workflow for a typical Neuraminidase Inhibition (NI) Assay.

4.2 X-ray Crystallography This technique provides high-resolution, three-dimensional structural information about the neuraminidase enzyme and how oseltamivir binds within its active site.

-

Objective: To determine the atomic coordinates of the neuraminidase-oseltamivir complex.

-

Methodology:

-

Protein Expression and Purification: The ectodomain of the neuraminidase protein is overexpressed (e.g., in insect cells) and purified to homogeneity.[13]

-

Crystallization: The purified protein is crystallized, often by vapor diffusion.

-

Soaking or Co-crystallization: Oseltamivir is introduced to the protein either by soaking the pre-formed crystals in a solution containing the inhibitor or by co-crystallizing the protein in the presence of the inhibitor.[18]

-

X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam (often from a synchrotron source), and the resulting diffraction pattern is recorded.[7][8]

-

Structure Determination: The diffraction data is processed to calculate an electron density map, from which the 3D atomic structure of the complex is built and refined.[7][8]

-

4.3 Molecular Dynamics (MD) Simulations MD simulations are computational methods used to study the physical movements of atoms and molecules over time, providing insights into the binding process and stability of the drug-enzyme complex.

-

Objective: To understand the dynamic process of oseltamivir binding to neuraminidase and the energetic landscape of the interaction.

-

Methodology:

-

System Setup: A simulation system is built starting from a crystal structure (e.g., PDB ID: 2QWK) of the neuraminidase-oseltamivir complex, which is then solvated in a water box with ions to mimic physiological conditions.[1]

-

Simulation: The forces between atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to simulate the trajectory of the atoms over time (often on the scale of microseconds).[5]

-

Analysis: The resulting trajectories are analyzed to study the stability of interactions, identify key metastable states, calculate binding free energies, and observe conformational changes in the protein and inhibitor.[1][5][9]

-

Conclusion

Oseltamivir acetate's mechanism of action is a well-characterized example of successful structure-based drug design. As the prodrug of oseltamivir carboxylate, it functions as a high-affinity competitive inhibitor of the influenza neuraminidase enzyme. By binding to the conserved active site, it mimics the transition state of the natural substrate, sialic acid, and prevents the cleavage necessary for the release of new virions from infected cells. The efficacy of this inhibition is supported by extensive quantitative data from in vitro assays and a deep molecular understanding derived from crystallographic and computational studies. While the emergence of resistance through mutations in the neuraminidase gene remains a clinical challenge, the detailed knowledge of oseltamivir's mechanism of action provides a critical foundation for monitoring resistance and designing the next generation of anti-influenza therapeutics.

References

- 1. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oseltamivir - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs | PLOS Computational Biology [journals.plos.org]

- 6. Neuraminidase inhibitors for preventing and treating influenza in adults and children - Neuraminidase inhibitors for influenza: a systematic review and meta-analysis of regulatory and mortality data - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The elusive crystal structure of the neuraminidase inhibitor Tamiflu (oseltamivir phosphate): molecular details of action - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. rcsb.org [rcsb.org]

- 9. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs | PLOS Computational Biology [journals.plos.org]

- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evolution of Oseltamivir Resistance Mutations in Influenza A(H1N1) and A(H3N2) Viruses during Selection in Experimentally Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. journals.asm.org [journals.asm.org]

- 18. researchgate.net [researchgate.net]

Early discovery and development of Oseltamivir-acetate

An In-depth Technical Guide on the Early Discovery and Development of Oseltamivir-Acetate

Introduction

Oseltamivir, marketed under the brand name Tamiflu®, is an orally administered antiviral medication for the treatment and prevention of influenza A and B virus infections.[1] Its development by Gilead Sciences and subsequent commercialization by Hoffmann-La Roche marked a significant advancement in influenza therapy, offering the first neuraminidase inhibitor available in pill form.[2][3] The journey from concept to clinical application was a landmark achievement in rational drug design, leveraging structural biology to create a potent and selective inhibitor of a key viral enzyme. This guide provides a detailed overview of the core scientific and technical aspects of oseltamivir's early discovery and development, intended for researchers and professionals in the field of drug development.

Mechanism of Action

Oseltamivir phosphate is a prodrug that, after oral administration, is readily absorbed and extensively converted by hepatic esterases into its active metabolite, oseltamivir carboxylate.[4][5][6] The antiviral activity of oseltamivir is entirely dependent on this active form.

The influenza virus relies on the enzyme neuraminidase (NA) to complete its replication cycle. NA is a glycoprotein on the surface of the virus that cleaves the terminal sialic acid residues from glycoconjugates on the surface of infected cells.[1] This action is crucial for the release of newly formed progeny virions from the host cell, preventing their aggregation at the cell surface and facilitating their spread to uninfected cells.[4][5]

Oseltamivir carboxylate is a potent and selective competitive inhibitor of the neuraminidase enzyme of both influenza A and B viruses.[7] As an analogue of the transition state of sialic acid, it binds to the active site of the neuraminidase enzyme, preventing it from cleaving its natural substrate.[1] This inhibition of NA activity results in the aggregation of newly synthesized viruses on the host cell surface and a reduction in viral spread within the respiratory tract.[4] The requirement for viral replication explains why the initiation of treatment within 48 hours of symptom onset is critical for maximum efficacy.[4]

Drug Discovery and Development Workflow

The development of oseltamivir is a prime example of structure-based drug design.[8][9] Scientists at Gilead Sciences utilized X-ray crystal structures of the influenza neuraminidase active site to design inhibitors that mimicked the transition state of its natural substrate, sialic acid.[8]

The initial breakthrough in NA inhibitors was zanamivir, which was effective but had poor oral bioavailability. The primary challenge for the Gilead team was to design a potent inhibitor with good oral absorption. The key steps in this process were:

-

Lead Identification: Starting with sialic acid analogues, researchers identified the importance of key functional groups for binding to the NA active site.

-

Structural Modification for Oral Bioavailability: The hydrophilic glycerol side chain of sialic acid analogues was replaced with a lipophilic pentyl ether group. This significantly improved oral absorption.

-

Core Scaffold Modification: The dihydropyran ring was replaced with a more stable carbocyclic cyclohexene ring, leading to the core structure of oseltamivir.[10]

-

Prodrug Strategy: To further enhance bioavailability, the active molecule, oseltamivir carboxylate, was converted into an ethyl ester prodrug, oseltamivir phosphate.[11] This prodrug is well-absorbed and rapidly converted to the active form in the body.[5]

The initial scalable synthesis of oseltamivir utilized (-)-shikimic acid, a natural product extracted from Chinese star anise, as the starting material.[12]

Pharmacokinetic Profile

Oseltamivir is administered as the phosphate salt prodrug to improve oral bioavailability. It is rapidly and extensively hydrolyzed by esterases, primarily in the liver, to the active oseltamivir carboxylate.[5][13]

| Parameter | Oseltamivir (Prodrug) | Oseltamivir Carboxylate (Active) | Reference(s) |

| Oral Bioavailability | >80% (as carboxylate) | N/A | [1][7] |

| Time to Peak Plasma | Not specified | 3-4 hours | [6] |

| Plasma Protein Binding | 42% | ~3% | [5][6] |

| Volume of Distribution | Not specified | 23-26 Liters | [1][7] |

| Metabolism | Extensively hydrolyzed by hepatic esterases | Not further metabolized | [5][7] |

| Elimination Half-life | 1-3 hours | 6-10 hours | [1][6] |

| Excretion | N/A | >90% via urine | [1][6] |

Preclinical and Clinical Efficacy

In Vitro Activity

Oseltamivir carboxylate demonstrates potent inhibitory activity against a wide range of influenza A and B virus strains in vitro.

| Influenza Virus Strain | Median IC₅₀ (nM) | Reference(s) |

| Influenza A/H1N1 | 2.5 | [4] |

| Influenza A/H3N2 | 0.96 | [4] |

| Influenza B | 60 | [4] |

IC₅₀ (50% inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity.

In Vivo Animal Models

The efficacy of oseltamivir has been demonstrated in various animal models, including mice and ferrets, which are considered appropriate models for studying human influenza.[14] Studies showed that oseltamivir treatment significantly reduced viral titers in the respiratory tract, mitigated clinical symptoms such as weight loss and fever, and increased survival rates in animals lethally challenged with influenza viruses, including highly pathogenic strains like H5N1.[14][15]

Early Clinical Trial Data

The approval of oseltamivir by the FDA in 1999 was based on data from double-blind, placebo-controlled clinical trials.[1] These trials established the efficacy of oseltamivir in treating and preventing influenza.

| Efficacy Endpoint | Result | Reference(s) |

| Treatment in Adults | Reduces duration of illness by 16.8-30% (approx. 1-1.5 days) | [4][16][17] |

| Reduces severity of illness by ~38-40% | [4][16] | |

| Reduces risk of lower respiratory tract complications | [1][17] | |

| Treatment in Children (1-12 yrs) | Reduces median duration of illness by 37% (approx. 1.5 days) | [18] |

| Reduces incidence of acute otitis media by 43% | [18] | |

| Prophylaxis (Post-exposure) | Provides 92% protection rate in elderly residential care setting | [18] |

| Reduces symptomatic influenza in households | [17] |

A key finding from clinical studies was the critical importance of early treatment initiation. When therapy was started within 12 hours of symptom onset, the duration of illness was reduced by an additional 3.1 days compared to starting treatment at 48 hours.[19]

Experimental Protocols

Neuraminidase Inhibition (NI) Assay (Chemiluminescence-based)

This protocol describes a general method for determining the 50% inhibitory concentration (IC₅₀) of oseltamivir carboxylate against influenza viruses.

1. Materials and Reagents:

-

Influenza virus isolates

-

Oseltamivir carboxylate (serial dilutions)

-

Chemiluminescent NA substrate (e.g., 1,2-dioxetane derivative of sialic acid)

-

Assay buffer

-

Accelerator solution

-

Solid white 96-well microplates

-

Luminometer

2. Procedure:

-

Prepare serial dilutions of oseltamivir carboxylate in assay buffer.

-

Add 25 µL of each drug dilution to triplicate wells of a 96-well plate. Include virus-only (no drug) and buffer-only (no virus) controls.

-

Add 25 µL of the standardized influenza virus preparation to each well (except buffer-only controls).

-

Incubate the plate for 20-30 minutes at 37°C to allow the inhibitor to bind to the neuraminidase.[20]

-

Add 50 µL of the chemiluminescent substrate to all wells.

-

Incubate the plate for an additional 30 minutes at 37°C.[20]

-

Immediately before reading, add the accelerator solution according to the manufacturer's instructions.

-

Measure the relative light units (RLU) using a luminometer.[20]

3. Data Analysis:

-

Subtract the background RLU (buffer-only wells) from all other readings.

-

Calculate the percentage of NA inhibition for each drug concentration relative to the virus-only control wells.

-

Plot the percentage of inhibition against the logarithm of the drug concentration.

-

Determine the IC₅₀ value using a nonlinear regression curve fit (e.g., four-parameter logistic curve).[21]

In Vivo Efficacy Study in the Ferret Model

Ferrets are a standard model for influenza as their disease manifestation closely resembles that in humans.[14]

1. Animals and Acclimatization:

-

Use purpose-bred, influenza-naïve adult ferrets.

-

House animals individually in a biosafety level 2 or 3 facility.

-

Allow for an acclimatization period of at least 7 days.

2. Experimental Design:

-

Groups: At a minimum, include a placebo-treated group and one or more oseltamivir-treated groups.

-

Dosage: Oseltamivir is typically administered orally twice daily (e.g., 10-25 mg/kg/day).[14]

-

Timing: Treatment can be initiated prophylactically (before infection) or therapeutically (e.g., 24 hours post-infection).[14][22]

3. Procedure:

-

Lightly anesthetize ferrets and inoculate them intranasally with a standardized dose of influenza virus.

-

Begin treatment with oseltamivir or placebo at the designated time and continue for a set duration (e.g., 5 days).

-

Monitor animals daily for clinical signs:

-

Body temperature (via subcutaneous transponder).[14]

-

Body weight.

-

Clinical signs of illness (e.g., activity level, sneezing, nasal discharge).

-

-

Collect nasal washes or throat swabs on designated days post-infection to measure viral shedding.

-

Determine viral titers in the collected samples using methods such as the 50% tissue culture infectious dose (TCID₅₀) assay or quantitative PCR.[22]

4. Endpoints and Analysis:

-

Primary Endpoints: Reduction in viral titers in respiratory secretions, reduction in fever duration, and attenuation of weight loss compared to the placebo group.

-

Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the outcomes between treated and placebo groups.

Conclusion

The early discovery and development of this compound represent a triumph of modern, structure-based drug design. By systematically modifying a lead compound to enhance its pharmacological properties, specifically oral bioavailability, scientists were able to create a first-in-class oral therapy for influenza. The comprehensive preclinical and clinical evaluation confirmed its mechanism of action and established its efficacy and safety profile, ultimately providing a crucial tool in the management of seasonal and pandemic influenza. The story of oseltamivir remains a guiding example for antiviral drug development.

References

- 1. Oseltamivir - Wikipedia [en.wikipedia.org]

- 2. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of oseltamivir at Gilead Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. go.drugbank.com [go.drugbank.com]

- 6. mims.com [mims.com]

- 7. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. [PDF] Discovery and development of GS 4104 (oseltamivir): an orally active influenza neuraminidase inhibitor. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. The development history of tamiflu oseltamivir | PDF [slideshare.net]

- 11. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 13. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy of Oseltamivir Therapy in Ferrets Inoculated with Different Clades of H5N1 Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Tamiflu fiasco and lessons learnt - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oseltamivir for influenza in adults and children: systematic review of clinical study reports and summary of regulatory comments | The BMJ [bmj.com]

- 18. gilead.com [gilead.com]

- 19. researchgate.net [researchgate.net]

- 20. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 21. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility | PLOS Pathogens [journals.plos.org]

Oseltamivir-acetate chemical properties and structure

An In-depth Technical Guide on the Chemical Properties and Structure of Oseltamivir Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for oseltamivir acetate. Oseltamivir acetate is recognized as an impurity of the antiviral drug oseltamivir, which is a potent inhibitor of the influenza A and B virus neuraminidase.

Chemical Structure and Identification

Oseltamivir acetate is a derivative of oseltamivir, characterized by an additional acetyl group. The chemical structure and identifiers are summarized below.

Table 1: Chemical Identification of Oseltamivir Acetate and Oseltamivir

| Identifier | Oseltamivir Acetate | Oseltamivir |

| IUPAC Name | ethyl (3R,4R,5S)-4,5-diacetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate | ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate[1] |

| CAS Number | 1191921-01-3[2] | 196618-13-0[1] |

| Molecular Formula | C18H30N2O5[2][3][4] | C16H28N2O4 |

| SMILES | O=C(C1=C--INVALID-LINK----INVALID-LINK----INVALID-LINK--C1)OCC[2][4] | CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC[5] |

Physicochemical Properties

The physicochemical properties of oseltamivir acetate are presented in Table 2, with comparative data for the parent compound, oseltamivir.

Table 2: Physicochemical Properties

| Property | Oseltamivir Acetate | Oseltamivir |

| Molecular Weight | 354.44 g/mol [2][3] | 312.40 g/mol (free base)[6] |

| Appearance | White to off-white solid[2] | White crystalline solid (phosphate salt)[6] |

| Solubility | Soluble in DMSO (50 mg/mL)[2] | Oseltamivir phosphate is highly soluble in water[7] |

| pKa (Strongest Basic) | Not available | 9.31 (Predicted)[8][9] |

| logP | Not available | 1.1 (Predicted)[8] |

Mechanism of Action of Oseltamivir

Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate.[6][10][11] This active metabolite acts as a competitive inhibitor of the influenza virus's neuraminidase enzyme.[8][10] Neuraminidase is crucial for the release of newly formed viral particles from infected cells.[10][11] By blocking this enzyme, oseltamivir carboxylate prevents the spread of the virus.[11][12]

Experimental Protocols

Analytical Methodologies for Oseltamivir

Several analytical methods have been developed for the quantification of oseltamivir, which could be adapted for the analysis of oseltamivir acetate.

A. High-Performance Liquid Chromatography (HPLC)

-

Method 1: UV Detection

-

Column: Hypersil Gold C18.

-

Mobile Phase: Methanol-phosphate buffer (pH 2.5; 0.1 M) (50:50).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.[13]

-

-

Method 2: UV Detection with Gradient Elution

-

Column: Kromasil C18.

-

Mobile Phase: Gradient of acetonitrile and triethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 215 nm.[13]

-

-

Method 3: Alkaline Mobile Phase

-

Method 4: HPLC with Tandem Mass Spectrometry (MS/MS)

-

This is a highly sensitive method for the simultaneous assay of oseltamivir and its active metabolite, oseltamivir carboxylate, in biological samples.[13]

-

B. Colorimetric Methods

-

Principle: These methods are based on the formation of a colored ion-pairing complex between the amine group of oseltamivir and an anionic dye, such as Congo red or bromochlorophenol blue. The colored complex is then extracted into an organic solvent (e.g., ethyl acetate) and quantified by measuring its absorbance at a specific wavelength.[7][13]

-

Congo Red Assay:

Synthesis of Oseltamivir

The commercial synthesis of oseltamivir starts from shikimic acid, a biomolecule extracted from Chinese star anise.[15] The synthesis involves multiple steps to introduce the necessary functional groups and control the stereochemistry at the three chiral centers.[15] The synthesis of oseltamivir acetate would likely follow a similar pathway, with an additional acetylation step to convert the primary amine at position 5 to an acetamide.

A key transformation in some synthetic routes is the aziridination of a cyclohexene derivative, followed by regioselective ring-opening to introduce the amino and ether functionalities.[16]

Conclusion

Oseltamivir acetate is an impurity of oseltamivir, differing by the presence of a second acetyl group. The analytical methods established for oseltamivir can serve as a foundation for the detection and quantification of this impurity. Understanding the chemical properties and synthesis of oseltamivir provides a framework for investigating oseltamivir acetate.

References

- 1. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Oseltamivir-acetate | CymitQuimica [cymitquimica.com]

- 4. This compound|CAS 1191921-01-3|DC Chemicals [dcchemicals.com]

- 5. Oseltamivir - Wikipedia [en.wikipedia.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]

- 11. droracle.ai [droracle.ai]

- 12. How Tamiflu works: Mechanism of action explained [medicalnewstoday.com]

- 13. rjpbcs.com [rjpbcs.com]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 16. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

In vitro evaluation of Oseltamivir-acetate against influenza strains

An In-Depth Technical Guide to the In Vitro Evaluation of Oseltamivir-Acetate Against Influenza Strains

Introduction

Influenza viruses, responsible for seasonal epidemics and occasional pandemics, pose a significant global health threat. Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza infections. It is a neuraminidase inhibitor, designed to halt the spread of the virus within the respiratory tract.[1][2] The in vitro evaluation of oseltamivir is critical for determining its efficacy against circulating and emerging influenza strains, monitoring for the development of antiviral resistance, and guiding drug development efforts. This guide provides a comprehensive overview of the core methodologies, data interpretation, and mechanisms relevant to the in vitro assessment of oseltamivir against influenza A and B viruses.

Mechanism of Action: Oseltamivir

Oseltamivir phosphate is a prodrug that is administered in an inactive form.[2] Following oral administration, it is readily absorbed and converted by esterases, primarily in the liver, into its active metabolite, oseltamivir carboxylate.[3][4]

The active compound is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme.[4] Neuraminidase is a glycoprotein on the surface of the virus that is essential for the release of newly formed virus particles from infected host cells.[2] It achieves this by cleaving sialic acid residues on the host cell's surface, to which the new virions are attached.[2][5] By mimicking the natural substrate of neuraminidase, oseltamivir carboxylate binds to the enzyme's active site, competitively inhibiting its function.[2] This action prevents the release of progeny virions, thereby limiting the spread of the infection within the respiratory tract.[1][3]

Experimental Protocols

The in vitro activity of oseltamivir is primarily assessed through neuraminidase inhibition assays, which measure direct enzyme inhibition, and cell-based assays, which evaluate the drug's ability to inhibit viral replication.

Neuraminidase Inhibition (NI) Assay

This assay directly quantifies the ability of oseltamivir carboxylate to inhibit the enzymatic activity of viral neuraminidase. It is the most common method for determining the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit 50% of the enzyme's activity.[6]

Methodology:

-

Virus Preparation: Influenza virus isolates are cultured, and the virus concentration is standardized.

-

Drug Dilution: Oseltamivir carboxylate is serially diluted to create a range of concentrations.

-

Incubation: The diluted drug is incubated with a standardized amount of the virus (as the source of neuraminidase). This allows the inhibitor to bind to the NA enzyme.[7]

-

Substrate Addition: A fluorogenic or chemiluminescent substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA) is added to the mixture.[6]

-

Signal Detection: If the NA enzyme is active, it will cleave the substrate, generating a fluorescent or luminescent signal. The signal intensity is measured using a plate reader.[7]

-

IC50 Calculation: The percentage of NA inhibition is calculated for each drug concentration relative to a no-drug control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the drug concentration.[7]

Plaque Reduction Assay (PRA)

This cell-based assay measures the ability of an antiviral agent to inhibit the replication and cell-to-cell spread of a virus. The result is expressed as the 50% effective concentration (EC50), the drug concentration that reduces the number of plaques by 50%.[8]

Methodology:

-

Cell Culture: Confluent monolayers of susceptible cells, typically Madin-Darby Canine Kidney (MDCK) cells, are prepared in multi-well plates.[8]

-

Virus Inoculation: The cell monolayers are infected with a low multiplicity of infection (MOI) of the influenza virus (e.g., 25-60 plaque-forming units per well).[8]

-

Drug Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) supplemented with trypsin and serial dilutions of oseltamivir.[8][9]

-

Incubation: The plates are incubated for several days to allow for virus replication and plaque formation. Each plaque represents an area of virus-induced cell death originating from a single infectious virus particle.

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.[10]

-

EC50 Calculation: The number of plaques is counted for each drug concentration. The EC50 is calculated by plotting the percentage of plaque reduction against the drug concentration.[8]

Cell Viability / Cytopathic Effect (CPE) Reduction Assay

This high-throughput assay measures the ability of a drug to protect cells from the virus-induced cell death, known as the cytopathic effect (CPE). It is often used for initial screening of antiviral compounds.

Methodology:

-

Cell Seeding: MDCK or other susceptible cells are seeded in 96-well plates.[11][12]

-

Treatment and Infection: The cells are treated with serial dilutions of oseltamivir and then infected with a specific dose of influenza virus.[10][11]

-

Incubation: The plates are incubated for several days until CPE is evident in the virus control wells (no drug).[12]

-

Viability Staining: A viability dye, such as MTT (Thiazolyl Blue Tetrazolium Bromide) or Neutral Red, is added to the wells.[11][12] Live cells metabolize the dye, producing a colored formazan product.

-

Absorbance Reading: The amount of colored product, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.[11]

-

EC50 Calculation: The 50% effective concentration (EC50) is calculated as the drug concentration that protects 50% of the cells from virus-induced death.[11]

Data Presentation: Oseltamivir Susceptibility

The susceptibility of various influenza strains to oseltamivir is summarized below. IC50 values are derived from neuraminidase inhibition assays, while EC50 values come from cell-based assays. Values can vary based on the specific assay protocol and virus strain used.

Table 1: Oseltamivir IC50 Values for Influenza A and B Strains (Neuraminidase Inhibition Assay)

| Influenza Strain/Subtype | Mean IC50 (nM) | IC50 Range (nM) | Notes |

| Influenza A(H1N1) | 1.34[13] | 0.1 - 2.5[3][11] | Generally susceptible. |

| Influenza A(H3N2) | 0.67 - 0.96[3][13] | 0.5 - 2.28[13][14] | Highly susceptible. |

| Influenza A(H5N1) | ~0.70[7] | - | Susceptible in wild-type strains. |

| Influenza B | 8.8 - 60[3][14] | 4.19 - 13[13] | Generally less susceptible than Influenza A.[3] |

| A(H1N1)pdm09 (H275Y mutant) | >78,000[15] | - | Highly reduced inhibition, indicating resistance.[16][17] |

| A(H3N2) (R292K mutant) | - | - | Known to confer high-level resistance.[18] |

Table 2: Oseltamivir EC50 Values for Influenza A Strains (Cell-Based Assays)

| Influenza Strain/Subtype | EC50 (µM) | Assay Type | Notes |

| A(H1N1) 2009 Reference Strain | 0.41[11] | Cell Viability | Baseline susceptibility for comparison. |

| Seasonal A(H1N1) 2023 Strains | <100 to >800[11] | Cell Viability | Some recent seasonal strains show reduced efficacy.[11] |

| A(H1N1) (Wild-Type) | 0.013[19] | Plaque Assay | |

| A(H1N1) (Wild-Type, obese-derived) | 0.0038[9] | Titer Reduction | Baseline from lean mice. |

| A(H1N1) (Oseltamivir-treated, obese-derived) | 0.2064[9] | Titer Reduction | Demonstrates phenotypic resistance shift after treatment. |

Oseltamivir Resistance

Antiviral resistance is a significant clinical concern. For oseltamivir, resistance is primarily associated with amino acid substitutions in the neuraminidase enzyme that reduce the binding affinity of oseltamivir carboxylate.[20] These mutations can arise spontaneously or be selected under drug pressure.[18]

-

Genotypic Resistance: Detected by sequencing the viral genome to identify known resistance-associated mutations.[20]

-

Phenotypic Resistance: Measured by a significant increase in the IC50 or EC50 values in in vitro assays compared to a wild-type reference virus.[20]

The most common and clinically relevant mutation is H275Y (histidine to tyrosine at position 275) in N1 neuraminidases, which confers high-level resistance to oseltamivir.[21][22] Other mutations, such as R292K and E119V in N2 neuraminidases, have also been identified.[18] Continuous surveillance through in vitro testing is essential to track the prevalence of resistant strains and inform public health responses.

Conclusion

The in vitro evaluation of this compound is a multi-faceted process essential for understanding its antiviral profile. Methodologies such as neuraminidase inhibition assays, plaque reduction assays, and CPE reduction assays provide quantitative data (IC50 and EC50 values) that define the drug's potency against various influenza strains. This information is vital for clinical decision-making, monitoring the emergence and spread of drug-resistant viruses, and developing next-generation antiviral therapies to combat the ever-evolving threat of influenza.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. mims.com [mims.com]

- 5. Oseltamivir - Wikipedia [en.wikipedia.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 8. academic.oup.com [academic.oup.com]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontierspartnerships.org [frontierspartnerships.org]

- 13. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. Evolution of Oseltamivir Resistance Mutations in Influenza A(H1N1) and A(H3N2) Viruses during Selection in Experimentally Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. news-medical.net [news-medical.net]

- 21. Consequences of resistance: in vitro fitness, in vivo infectivity, and transmissibility of oseltamivir‐resistant influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]

In-depth Technical Guide: Pharmacokinetics and Metabolism of Oseltamivir Acetate In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of oseltamivir, an antiviral agent effective against influenza A and B viruses. Oseltamivir is administered as the ethyl ester prodrug, oseltamivir phosphate (referred to as oseltamivir acetate in the context of its ester linkage), which is rapidly converted in the body to its active metabolite, oseltamivir carboxylate.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Oseltamivir undergoes extensive first-pass metabolism, where it is converted to its active form. The pharmacokinetic profiles of both the prodrug and its active metabolite are well-characterized and predictable.

Absorption: Oseltamivir is readily absorbed from the gastrointestinal tract following oral administration.[1][2] The oral bioavailability of the active metabolite, oseltamivir carboxylate, is approximately 80%, indicating efficient absorption and conversion of the prodrug.[2]

Distribution: The volume of distribution for oseltamivir carboxylate in humans is estimated to be between 23 and 26 liters.[2] Oseltamivir is moderately bound to human plasma proteins (about 42%), while the active metabolite, oseltamivir carboxylate, exhibits negligible protein binding (approximately 3%).[1] This low level of protein binding for the active form allows for its wide distribution to sites of influenza virus infection, including the lungs, nasal mucosa, and middle ear.[3]

Metabolism: The conversion of oseltamivir to oseltamivir carboxylate is the primary metabolic pathway and is crucial for its antiviral activity. This hydrolysis is catalyzed by carboxylesterase 1 (CES1), which is predominantly found in the liver.[4][5] Genetic variants of CES1 have been shown to potentially impair this activation process.[5] Neither oseltamivir nor oseltamivir carboxylate are significant substrates or inhibitors of cytochrome P450 enzymes.[2]

Excretion: The primary route of elimination for oseltamivir carboxylate is renal excretion, accounting for over 99% of its clearance from the body.[6] Elimination occurs through both glomerular filtration and active tubular secretion via the organic anion transporter (OAT) system.[7][8] The co-administration of probenecid, an inhibitor of OATs, can significantly increase the plasma concentration and prolong the half-life of oseltamivir carboxylate.[8][9] Less than 20% of an oral dose is eliminated in the feces.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for oseltamivir and its active metabolite, oseltamivir carboxylate, in healthy adult humans.

Table 1: Pharmacokinetic Parameters of Oseltamivir (Prodrug)

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | [2] |

| Elimination Half-life (t½) | 1-3 hours | [2] |

| Plasma Protein Binding | ~42% | [1] |

Table 2: Pharmacokinetic Parameters of Oseltamivir Carboxylate (Active Metabolite)

| Parameter | Value | Reference(s) |

| Oral Bioavailability | ~80% | [2] |

| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | [2] |

| Elimination Half-life (t½) | 6-10 hours | [2] |

| Volume of Distribution (Vd) | 23-26 L | [2] |

| Plasma Protein Binding | ~3% | [1] |

| Renal Clearance | >99% of total clearance | [6] |

Experimental Protocols

This section details common methodologies employed in the in vivo study of oseltamivir pharmacokinetics and metabolism.

In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of oseltamivir and oseltamivir carboxylate.

-

Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.[10]

-

Dosing: Oseltamivir phosphate is administered orally via gavage at a specified dose (e.g., 10 mg/kg).[10]

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo conversion of the prodrug.[10]

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.[10]

-

Bioanalysis: Plasma concentrations of oseltamivir and oseltamivir carboxylate are determined using a validated LC-MS/MS method.[10]

In Vivo Pharmacokinetic Study in a Ferret Model

The ferret is a well-established model for influenza research, and this protocol describes a typical pharmacokinetic study in this species.

-

Animal Model: Young adult male ferrets are often used.[11]

-

Dosing: Oseltamivir phosphate is typically dissolved in a sugar syrup and administered orally. A common dose is 5 mg/kg, which is considered equivalent to the 75 mg dose in humans.[12][13]

-

Blood Sampling: Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose) from the jugular vein, often under light anesthesia.[11]

-

Plasma Preparation and Bioanalysis: Plasma is prepared and analyzed as described for the rat model.

Bioanalytical Method: LC-MS/MS for Oseltamivir and Oseltamivir Carboxylate in Plasma

This protocol provides a general outline for the simultaneous quantification of oseltamivir and its active metabolite in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation: A solid-phase extraction (SPE) or protein precipitation method is typically used to extract the analytes from the plasma matrix.[14][15]

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[1]

-

Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for oseltamivir, oseltamivir carboxylate, and their respective internal standards are monitored.[3]

-

Visualizations

Metabolic Pathway of Oseltamivir

Caption: Metabolic activation of oseltamivir phosphate.

Experimental Workflow for In Vivo Pharmacokinetic Study

References

- 1. Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 4. researchgate.net [researchgate.net]

- 5. Anti-influenza prodrug oseltamivir is activated by carboxylesterase human carboxylesterase 1, and the activation is inhibited by antiplatelet agent clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Probenecid and Oseltamivir Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]

- 9. Pharmacokinetics and Tolerability of Oseltamivir Combined with Probenecid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A physiologically-based pharmacokinetic model of oseltamivir phosphate and its carboxylate metabolite for rats and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oseltamivir Population Pharmacokinetics in the Ferret: Model Application for Pharmacokinetic/Pharmacodynamic Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness [frontiersin.org]

- 13. Efficacy of Oseltamivir Therapy in Ferrets Inoculated with Different Clades of H5N1 Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative determination of oseltamivir and oseltamivir carboxylate in human fluoride EDTA plasma including the ex vivo stability using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Oseltamivir-Acetate Prodrug Activation: A Technical Guide to Oseltamivir Carboxylate Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the critical activation process of the oseltamivir-acetate prodrug into its pharmacologically active form, oseltamivir carboxylate. Oseltamivir is a cornerstone antiviral medication for the treatment and prophylaxis of influenza A and B virus infections. Its efficacy is entirely dependent on its bioactivation within the body. This document provides a comprehensive overview of the enzymatic conversion, relevant experimental methodologies, and key quantitative data to support further research and development in this area.

Core Concepts: The Bioactivation Pathway

Oseltamivir is administered as an ethyl ester prodrug, this compound (oseltamivir phosphate), to enhance its oral bioavailability.[1][2] The antiviral activity is exerted by its active metabolite, oseltamivir carboxylate, which is a potent and selective inhibitor of the influenza virus neuraminidase enzyme.[1][2] This enzyme is crucial for the release of newly formed virus particles from infected cells, and its inhibition prevents the spread of the virus in the body.[1]

The conversion of the inactive prodrug to the active metabolite is a one-step hydrolysis reaction. This process is primarily catalyzed by human carboxylesterase 1 (hCE1) , an enzyme predominantly found in the liver .[3][4] Studies have shown that liver microsomes rapidly hydrolyze oseltamivir, while intestinal microsomes and plasma exhibit negligible activity.[3] The expression levels of hCE1 in individual liver samples directly correlate with the rate of oseltamivir hydrolysis.[4][5] It is important to note that another major human carboxylesterase, hCE2, is not involved in the activation of oseltamivir.[3][4]

Genetic polymorphisms in the CES1 gene, which encodes for the hCE1 enzyme, can significantly impact the rate of oseltamivir activation.[6] Certain variants, such as G143E, have been shown to impair this bioactivation, leading to higher plasma concentrations of the prodrug and lower concentrations of the active metabolite.[6] This variability can have implications for the therapeutic efficacy of the drug.

Furthermore, co-administration of drugs that are also substrates or inhibitors of hCE1 can lead to drug-drug interactions. For instance, the antiplatelet agent clopidogrel has been shown to inhibit the hydrolysis of oseltamivir, potentially reducing its antiviral effect.[4]

Quantitative Data on Oseltamivir Activation and Pharmacokinetics

The following tables summarize key quantitative data related to the enzymatic activation and pharmacokinetic properties of oseltamivir and oseltamivir carboxylate.

Table 1: Enzyme Kinetics of hCE1-Mediated Oseltamivir Hydrolysis

| Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) | Reference |

| Wild-Type hCE1 | 200 | 1.8 ± 1.1 | 0.009 | [5] |

| hCE1 G143E Variant | - | 0.7 ± 0.2 | - | [6] |

Note: Data for the G143E variant is presented as a percentage of the wild-type activity. A direct Km value was not available in the cited literature.

Table 2: Pharmacokinetic Parameters of Oseltamivir and Oseltamivir Carboxylate in Healthy Adults (75 mg Dose)

| Parameter | Oseltamivir | Oseltamivir Carboxylate | Reference |

| Cmax (ng/mL) | 65 | 348 | [7] |

| AUC0-12h (ng·h/mL) | 112 | 2719 | [7] |

| Elimination Half-life (t1/2) | 1-3 hours | 6-10 hours | [3] |

| Bioavailability | <5% (as prodrug) | ~80% (as active metabolite) | [1] |

| Protein Binding | 42% | <3% | [7] |

Table 3: Inhibition of hCE1-Mediated Oseltamivir Activation

| Inhibitor | IC50 (µM) | Notes | Reference |

| Clopidogrel | ~50 | Inhibition of up to 90% at equal concentrations. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of oseltamivir activation.

In Vitro Oseltamivir Activation Assay using Human Liver Microsomes

This protocol is designed to assess the rate of oseltamivir conversion to oseltamivir carboxylate in a system that mimics the primary site of metabolism.

Materials:

-

Human liver microsomes (pooled or from individual donors)

-

Oseltamivir phosphate

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile

-

Internal standard (e.g., deuterated oseltamivir carboxylate)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing human liver microsomes (e.g., 20 µg of protein) in potassium phosphate buffer.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding oseltamivir phosphate to a final concentration of 200 µM.

-

Incubate the reaction at 37°C for a specified time (e.g., 10 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate the protein.

-

Transfer the supernatant for analysis by LC-MS/MS.

Quantification of Oseltamivir and Oseltamivir Carboxylate by LC-MS/MS

This method allows for the sensitive and specific quantification of both the prodrug and its active metabolite.

Sample Preparation (from in vitro assay or plasma):

-

Perform protein precipitation as described in the in vitro assay protocol.

-

Alternatively, for plasma samples, use solid-phase extraction (SPE) for cleaner extracts.

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Oseltamivir: m/z 313.2 → 242.2

-

Oseltamivir Carboxylate: m/z 285.2 → 138.1

-

Internal Standard (d5-Oseltamivir Carboxylate): m/z 290.2 → 143.1

-

Expression and Purification of Recombinant hCE1

This protocol outlines the steps to produce purified hCE1 for detailed kinetic and inhibition studies.

Procedure:

-

Clone the cDNA of human CES1 into a suitable bacterial expression vector (e.g., pET vector with a His-tag).

-

Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).

-

Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8).

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate at a lower temperature (e.g., 18°C) overnight.

-

Harvest the cells by centrifugation and lyse them.

-

Purify the His-tagged hCE1 protein from the cell lysate using immobilized metal affinity chromatography (IMAC).

-

Verify the purity and identity of the recombinant protein by SDS-PAGE and Western blotting.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Metabolic activation of this compound.

Caption: Experimental workflow for oseltamivir activation analysis.

References

- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of Oseltamivir and Oseltamivir Carboxylate Concentrations in Venous Plasma, Venous Blood, and Capillary Blood in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-influenza prodrug oseltamivir is activated by carboxylesterase human carboxylesterase 1, and the activation is inhibited by antiplatelet agent clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carboxylesterase 1 polymorphism impairs oseltamivir bioactivation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oseltamivir and Oseltamivir Carboxylate Pharmacokinetics in Obese Adults: Dose Modification for Weight Is Not Necessary - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Basis of Oseltamivir's Interaction with Neuraminidase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Oseltamivir, commercially known as Tamiflu®, is a cornerstone of antiviral therapy against influenza A and B viruses.[1] Its efficacy lies in the targeted inhibition of viral neuraminidase, an essential enzyme for the release of progeny virions from infected host cells.[2][3][4] This technical guide provides a comprehensive overview of the structural biology governing the binding of oseltamivir's active metabolite, oseltamivir carboxylate, to neuraminidase. It will delve into the key molecular interactions, the thermodynamic and kinetic profiles of this binding, and the structural underpinnings of drug resistance. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in antiviral drug discovery and development.

Mechanism of Action: A Competitive Inhibition Strategy

Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate. This active metabolite is a potent and selective competitive inhibitor of the neuraminidase enzyme.[1] The viral neuraminidase facilitates the cleavage of sialic acid residues from the surface of host cells, a crucial step for the release of newly synthesized virus particles.[3] Oseltamivir carboxylate, being a sialic acid analogue, binds to the active site of neuraminidase, preventing it from interacting with its natural substrate. This blockade of enzymatic activity leads to the aggregation of virions on the cell surface and a halt in the spread of the infection.[1][4]

Structural Insights into Oseltamivir-Neuraminidase Binding

The binding of oseltamivir carboxylate to the active site of neuraminidase is a highly specific interaction governed by a network of hydrogen bonds and hydrophobic contacts. X-ray crystallography and molecular dynamics simulations have provided detailed atomic-level views of this interaction.[2][5][6]

Key interacting residues in the neuraminidase active site include:

-

Arginine triad (R118, R292, R371): The carboxylate group of oseltamivir forms strong, bidentate hydrogen bonds with the guanidinium groups of these three highly conserved arginine residues.[2]

-

Glutamic acid 119 (E119) and Aspartic acid 151 (D151): The protonated amino group of oseltamivir forms hydrogen bonds with the side chains of these acidic residues.[2]

-

Arginine 152 (R152): The acetyl group of oseltamivir forms a hydrogen bond with the guanidine group of this residue.[2]

-

Tryptophan 178 (W178), Isoleucine 222 (I222), Arginine 224 (R224), and Alanine 246 (A246): The pentyl group of oseltamivir engages in hydrophobic interactions with these residues, contributing to the overall binding affinity.[2]

The following diagram illustrates the key interactions within the neuraminidase active site.

Figure 1: Key interactions between oseltamivir carboxylate and neuraminidase active site residues.

Quantitative Analysis of Oseltamivir Binding

The interaction between oseltamivir and neuraminidase has been quantified using various biophysical and biochemical techniques. The following tables summarize key binding parameters for wild-type and mutant neuraminidase enzymes.

Table 1: Thermodynamic Parameters of Oseltamivir Binding to Wild-Type and Mutant Neuraminidase

| Neuraminidase Variant | Dissociation Constant (Kd) (nM) | Gibbs Free Energy (ΔG) (kcal/mol) | Enthalpy (ΔH) (kcal/mol) | Entropy (-TΔS) (kcal/mol) | Reference |

| Wild-Type (A/H1N1) | 140 | -9.4 | -10.8 | 1.5 | [7] |

| I223V Mutant | - | - | - | - | [7] |

| S247N Mutant | - | - | - | - | [7] |

| H275Y Mutant | - | - | - | - | [7] |

| Wild-Type (H7N9) | - | -15.46 ± 0.23 | - | - | [8] |

| E119V Mutant (H7N9) | - | -11.72 ± 0.21 | - | - | [8] |

Data for some mutants were not available in the cited sources.

Table 2: Inhibition of Neuraminidase Activity by Oseltamivir

| Virus Strain/Neuraminidase Mutant | IC50 (nM) | Fold Increase in IC50 vs. Wild-Type | Reference |

| Wild-Type (N3) | 0.50 | - | [9] |

| H275Y Mutant (A/WSN/1933 H1N1) | - | 750 | [7] |

| Oseltamivir-resistant A(H1N1)pdm09 (H275Y) | 11.02 - 19.09 | 53 - 91 | [10] |

The Structural Basis of Oseltamivir Resistance

The emergence of oseltamivir-resistant influenza strains is a significant clinical concern. Resistance is primarily conferred by mutations in the neuraminidase gene that alter the drug's binding affinity.[11][12]

The most common resistance mutation is H275Y (in N1 numbering).[11][13] The substitution of histidine with the bulkier tyrosine residue at position 275 leads to a conformational change in the active site. This change disrupts the hydrophobic pocket that accommodates the pentyl group of oseltamivir, thereby reducing the drug's binding affinity.[5]

Other notable resistance mutations include:

-

N295S (N294S in N2 numbering): This mutation can also lead to intermediate-level resistance.[11]

-

E119V: This mutation has been shown to decrease the binding affinity of oseltamivir.[8]

-

I223V and S247N: While conferring only a moderate reduction in oseltamivir affinity on their own, these mutations can significantly enhance resistance when combined with the H275Y mutation.[7]

The following diagram illustrates the logical flow of how resistance mutations impact oseltamivir binding.

Figure 2: Logical flow of the oseltamivir resistance mechanism due to neuraminidase mutations.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of oseltamivir-neuraminidase interactions. Below are outlines of key experimental protocols.

Neuraminidase Inhibition Assay (Fluorometric)

This assay measures the ability of oseltamivir to inhibit the enzymatic activity of neuraminidase.

-

Reagents and Materials:

-

Purified recombinant neuraminidase or viral lysate

-

Oseltamivir carboxylate serial dilutions

-

Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., NaOH)

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Add diluted neuraminidase enzyme to the wells of a 96-well plate.

-

Add serial dilutions of oseltamivir carboxylate to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[9]

-

Initiate the enzymatic reaction by adding the MUNANA substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader (excitation ~365 nm, emission ~450 nm).

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[14]

-

The following diagram outlines the workflow for a neuraminidase inhibition assay.

References

- 1. Oseltamivir - Wikipedia [en.wikipedia.org]

- 2. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs | PLOS Computational Biology [journals.plos.org]

- 4. hemagglutinin-precursor.com [hemagglutinin-precursor.com]

- 5. scispace.com [scispace.com]

- 6. rcsb.org [rcsb.org]

- 7. Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Investigations and Binding Mechanisms of Oseltamivir Drug Resistance Conferred by the E119V Mutation in Influenza H7N9 Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional and Structural Analysis of Influenza Virus Neuraminidase N3 Offers Further Insight into the Mechanisms of Oseltamivir Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Structural basis for oseltamivir resistance of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Initial Studies of Oseltamivir-Acetate for Influenza A and B

Introduction

Oseltamivir, marketed under the brand name Tamiflu, is an antiviral medication utilized for the treatment and prevention of infections caused by influenza A and B viruses.[1][2] It was the first orally active neuraminidase inhibitor to be commercially developed.[3] Oseltamivir is a prodrug, meaning it is administered in an inactive form (oseltamivir phosphate) and is subsequently converted in the body to its active metabolite, oseltamivir carboxylate.[4][5][6] The development of oseltamivir marked a significant advancement in influenza therapeutics, offering a targeted antiviral approach. For maximum efficacy, treatment should be initiated within 48 hours of the onset of flu symptoms.[2][4] This document provides a detailed overview of the foundational studies on oseltamivir, focusing on its mechanism of action, pharmacokinetics, efficacy, and the experimental protocols used in its initial evaluation.

Mechanism of Action

Oseltamivir's antiviral activity is rooted in its ability to selectively inhibit the neuraminidase enzyme of influenza A and B viruses.[5][7] This enzyme is a glycoprotein found on the surface of the virus and is crucial for the release of newly formed virus particles from infected host cells.[7][8] By cleaving sialic acid residues on the host cell surface, neuraminidase allows the progeny virions to detach and infect other cells, thus propagating the infection.[1]

Oseltamivir carboxylate, the active form of the drug, acts as a competitive inhibitor of the neuraminidase enzyme.[1] Its structure mimics the natural substrate (sialic acid), allowing it to bind to the active site of the enzyme with high affinity.[1] This binding prevents the enzyme from performing its function, leading to the aggregation of new virions on the host cell surface and inhibiting their release.[4] This interruption of the viral replication cycle limits the spread of the virus within the respiratory tract.[4]

Pharmacokinetics

Oseltamivir phosphate is readily absorbed from the gastrointestinal tract following oral administration and is extensively converted to its active metabolite, oseltamivir carboxylate, by esterases located primarily in the liver.[6][7] At least 75% of an oral dose reaches the systemic circulation as the active metabolite.[4][8] The pharmacokinetic properties of oseltamivir and its active metabolite are summarized in the table below.

Table 1: Pharmacokinetic Properties of Oseltamivir and Oseltamivir Carboxylate

| Parameter | Oseltamivir (Prodrug) | Oseltamivir Carboxylate (Active Metabolite) | Reference(s) |

| Bioavailability | >80% (as carboxylate) | Approx. 75% of oral dose | [1][5] |

| Time to Peak Plasma Conc. | - | 3-4 hours | [5] |

| Plasma Protein Binding | 42% | ~3% | [5][7] |

| Metabolism | Extensively hydrolyzed by hepatic esterases to oseltamivir carboxylate. | Not further metabolized. | [7][8] |

| Volume of Distribution (Vd) | - | 23-26 Liters | [1][8] |

| Elimination Half-life | 1-3 hours | 6-10 hours | [1][5] |

| Excretion | - | >90% via urine | [1][5] |

digraph "Oseltamivir Pharmacokinetics" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];"Oral_Admin" [label="Oral Administration\n(Oseltamivir Phosphate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "GI_Tract" [label="GI Tract Absorption", fillcolor="#FBBC05"]; "Liver" [label="Liver\n(First-Pass Metabolism)", fillcolor="#FBBC05"]; "Systemic_Circulation" [label="Systemic Circulation", shape=ellipse, fillcolor="#FFFFFF"]; "Prodrug_Circ" [label="<5% Prodrug", fillcolor="#F1F3F4", shape=note]; "Active_Drug_Circ" [label=">75% Active Metabolite\n(Oseltamivir Carboxylate)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; "Distribution" [label="Distribution to Tissues\n(e.g., Respiratory Tract)", fillcolor="#FBBC05"]; "Elimination" [label="Renal Excretion\n(>90% as Active Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Oral_Admin" -> "GI_Tract"; "GI_Tract" -> "Liver" [label="Readily Absorbed"]; "Liver" -> "Systemic_Circulation" [label="Conversion via\nEsterases"]; "Systemic_Circulation" -> "Prodrug_Circ"; "Systemic_Circulation" -> "Active_Drug_Circ"; "Systemic_Circulation" -> "Distribution"; "Systemic_Circulation" -> "Elimination"; }

Efficacy from Initial Clinical Studies

Initial randomized controlled trials in adults with naturally acquired influenza demonstrated that oseltamivir treatment, when initiated within 36-48 hours of symptom onset, significantly reduced the duration and severity of the illness compared to placebo.

Table 2: Summary of Efficacy Data from Initial Oseltamivir Clinical Trials in Adults

| Efficacy Endpoint | Oseltamivir (75 mg twice daily) | Placebo | Outcome | Reference(s) |

| Median Duration of Illness | 87.4 hours | 116.5 hours | 25% reduction (29 hours) | [9] |

| Median Duration of Illness (treatment within 24h) | 74.5 hours | 117.5 hours | 37% reduction (43 hours) | [9] |

| Reduction in Illness Severity | - | - | 35-38% reduction compared to placebo | [4][10] |

| Reduction of Secondary Complications (e.g., pneumonia) | - | - | ~50% reduction | [4] |

| Reduction in Viral Shedding | - | - | Significant reduction in quantity and duration | [9][10] |

Studies in infants and children also showed positive outcomes, with oseltamivir treatment leading to a rapid decrease in viral load and a shortening of the duration and severity of symptoms.[11] However, some studies have suggested that the clinical effectiveness of oseltamivir may be greater against influenza A than influenza B infections.[11][12]

In Vitro Inhibitory Activity

The antiviral activity of oseltamivir carboxylate has been quantified through in vitro assays determining the concentration required to inhibit 50% of the neuraminidase enzyme activity (IC50).

Table 3: In Vitro Neuraminidase Inhibitory Activity of Oseltamivir Carboxylate